16-(Tert-butoxy)-16-oxohexadecanoic acid
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Overview
Description
16-(Tert-butoxy)-16-oxohexadecanoic acid is a useful research compound. Its molecular formula is C20H37O4- and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
16-(Tert-butoxy)-16-oxohexadecanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound acts as a linker in these structures, connecting the antibody or ligand to the drug or target protein .
Mode of Action
As a non-cleavable linker in ADCs, this compound connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting a ligand for an E3 ubiquitin ligase to the target protein . These linkages enable the selective delivery of drugs to target cells (in the case of ADCs) or the selective degradation of target proteins (in the case of PROTACs) .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to the target protein, the compound enables the selective degradation of that protein .
Result of Action
The action of this compound results in the selective delivery of drugs to target cells or the selective degradation of target proteins . This can lead to the destruction of cancer cells (in the case of ADCs) or the regulation of protein levels within cells (in the case of PROTACs) .
Properties
CAS No. |
843666-27-3 |
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Molecular Formula |
C20H37O4- |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoate |
InChI |
InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
HXJICNOLPKEOLU-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.